molecular formula C13H14N2O2S B1303482 Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate CAS No. 342394-00-7

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B1303482
CAS No.: 342394-00-7
M. Wt: 262.33 g/mol
InChI Key: HRPUUSIPGYVPBZ-UHFFFAOYSA-N
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Description

2D Structural Features

The 2D structure (Figure 1) highlights:

  • Thiazole ring : A planar aromatic system with bond lengths of 1.74 Å (C-S) and 1.30 Å (C-N) .
  • Benzylamino group : Attached to C2 via a single bond (1.47 Å), with a dihedral angle of 7.72° relative to the thiazole plane .
  • Ethoxycarbonyl group : At C5, with a C=O bond length of 1.21 Å and C-O ester bond of 1.34 Å .

3D Conformational Analysis

X-ray crystallography data (CCDC 849744) reveals:

  • Crystal system : Triclinic, space group P1 .
  • Unit cell parameters :
    • $$ a = 6.3026 \, \text{Å}, \, b = 10.791 \, \text{Å}, \, c = 11.909 \, \text{Å} $$
    • $$ \alpha = 80.58^\circ, \, \beta = 86.61^\circ, \, \gamma = 81.57^\circ $$ .
  • Intermolecular interactions : N-H···N hydrogen bonds (2.89 Å) and weak C-H···O contacts (3.12 Å) stabilize the lattice .

Computational models (DFT/B3LYP/6-311+G(d,p)) predict:

  • Electrostatic potential : Negative charge localized on the thiazole sulfur (-0.32 e) and ester oxygen (-0.45 e) .
  • Torsional angles : The benzyl group rotates freely, with an energy barrier of 2.1 kcal/mol for planar alignment .

Tautomeric Forms and Resonance Stabilization Mechanisms

Tautomerism in the Thiazole Core

The thiazole ring exhibits aromatic sextet stabilization via resonance (Figure 2):

  • Major contributors :
    • Delocalization of the lone pair on sulfur into the ring π-system.
    • Conjugation of the benzylamino group’s nitrogen lone pair with the thiazole π-system .
  • Tautomeric equilibria :
    • Amino form (dominant) : The benzylamino group remains -NH- bonded to C2 .
    • Imino form (minor) : Proton migration to the thiazole nitrogen, forming a conjugated imine (-N=CH-) .

Experimental $$ pK_{BH^+} $$ values confirm protonation occurs at the thiazole nitrogen (N3) rather than the exocyclic amine, favoring the amino tautomer .

Resonance in the Ester Group

The ethoxycarbonyl group participates in resonance:
$$
\text{-COOCH}2\text{CH}3 \leftrightarrow -\text{C}(=\text{O})-\text{OCH}2\text{CH}3 \, \text{}.
$$
This delocalization reduces the electrophilicity of the carbonyl carbon, stabilizing the ester against hydrolysis under mild conditions .

Tables

Table 1 : Key bond lengths and angles from X-ray crystallography .

Bond/Angle Value (Å/°) Description
C2-N (benzylamino) 1.47 Å Single bond to exocyclic amine
C5-C (ester) 1.50 Å Linkage to ethoxycarbonyl group
S1-C2 1.74 Å Thiazole sulfur-carbon bond
N3-C4 1.30 Å Thiazole nitrogen-carbon double bond
Dihedral (C2-N-C) 7.72° Planarity deviation of benzyl group

Table 2 : Computational descriptors for resonance stabilization .

Parameter Value Method
NBO charge (S1) -0.32 e DFT/B3LYP/6-311+G(d,p)
π-electron density (C2) 0.18 e NBO analysis
Resonance energy (thiazole) 28.5 kcal/mol Hückel approximation

Properties

IUPAC Name

ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-15-13(18-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPUUSIPGYVPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381481
Record name ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342394-00-7
Record name ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Thiazole Core

A common approach involves the condensation of α-haloketones or α-haloesters with thioamide or thiourea derivatives to form the 1,3-thiazole ring. For example, ethyl 3-oxo-3-phenyl-2-(tosyloxy)propanoate reacts with benzothioamide in anhydrous N,N-dimethylformamide (DMF) under inert atmosphere at 60°C to yield ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate analogs with high yield (~85%).

This method can be adapted for the synthesis of ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate by using appropriate benzyl-substituted thioamide precursors.

Introduction of the Benzylamino Group

The benzylamino substituent at the 2-position is typically introduced by reacting ethyl 2-amino-1,3-thiazole-5-carboxylate derivatives with benzylamine under reflux conditions. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate reacts with benzylamine in methanol/water mixtures (9:1) in the presence of potassium carbonate as a base catalyst. The reaction is refluxed until completion, then neutralized with glacial acetic acid to precipitate the product, which is purified by recrystallization.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Typical Condition Effect on Yield/Purity
Solvent Methanol/water (9:1 or 3:1) Enhances solubility and reaction rate
Base Catalyst Potassium carbonate Facilitates nucleophilic substitution
Temperature Reflux (~65–80°C) Ensures reaction completion without side reactions
Reaction Time Several hours (3–5 h) Sufficient for full conversion
Acidification Glacial acetic acid Precipitates product for easy isolation

These conditions typically yield the desired this compound in moderate to high yields (>70%).

Representative Synthetic Procedure

  • Preparation of ethyl 2-amino-1,3-thiazole-5-carboxylate intermediate:

    • Cyclize α-haloester with thiourea or thioamide in DMF at 60°C under argon atmosphere.
  • Substitution with benzylamine:

    • Dissolve ethyl 2-amino-1,3-thiazole-5-carboxylate (0.075 mol) and potassium carbonate (0.3 mol) in methanol/water (9:1).
    • Add benzylamine dropwise and reflux with stirring.
    • Monitor reaction progress by thin-layer chromatography (TLC) using benzene:acetone (8:2).
    • Upon completion, cool and neutralize with glacial acetic acid.
    • Filter, wash, dry, and recrystallize from ethanol.

Analytical and Purification Techniques

Data Table: Summary of Preparation Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Thiazole ring formation α-Haloester + thioamide in DMF, 60°C, argon 80–85 High purity, inert atmosphere required
Benzylamino substitution Benzylamine + K2CO3 in MeOH/H2O (9:1), reflux 70–75 Base catalyzed, monitored by TLC
Neutralization and isolation Glacial acetic acid, filtration, recrystallization Product precipitates for easy isolation

Research Findings and Notes

  • The presence of the benzylamino group enhances the compound’s lipophilicity and potential biological activity, making the synthetic route critical for medicinal chemistry applications.
  • Reaction optimization studies indicate that solvent polarity and base choice significantly affect the substitution efficiency and product purity.
  • Acidification after substitution is essential to precipitate the product and remove residual base and unreacted amines.
  • The use of an inert atmosphere during cyclization prevents oxidation and side reactions, improving yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate is utilized as a precursor for synthesizing more complex molecules. Its structural features enable the formation of various derivatives through functional group modifications.
  • It acts as a ligand in coordination chemistry, facilitating the creation of metal complexes that can exhibit unique properties.

Table 1: Synthetic Applications

Application TypeDescription
Precursor for Complex MoleculesUsed to synthesize derivatives with varying functionalities
Coordination ChemistryServes as a ligand for metal complexes

Biological Applications

Antimicrobial Properties

  • Research has indicated that this compound displays significant antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell functions.

Anticancer Activity

  • A notable study evaluated the compound's efficacy as a SIRT2 inhibitor, demonstrating its potential to inhibit cancer cell proliferation. The compound was shown to induce cell death in specific cancer lines through its interaction with cellular targets.
  • The mechanism involves binding to enzymes or receptors, modulating their activity, which can lead to apoptosis in cancer cells.

Table 2: Biological Activity Overview

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of microbial cell functions
AnticancerInhibition of SIRT2 leading to apoptosis

Medicinal Chemistry

Drug Development Potential

  • This compound is being explored as a drug candidate due to its unique structural characteristics that may confer therapeutic benefits.
  • Its ability to interact with specific molecular targets makes it a candidate for further development in treating diseases such as cancer and infections.

Case Study: SIRT2 Inhibitors

  • In recent studies, thiazole-based compounds similar to this compound have been identified as promising SIRT2 inhibitors with low IC50 values (e.g., IC50 = 9.0 μM). These findings suggest that modifications on the thiazole ring can enhance bioactivity and selectivity toward cancer cells .

Industrial Applications

Material Science

  • The compound is also being investigated for its potential use in developing new materials with specific properties such as conductivity and fluorescence. This application is particularly relevant in the fields of electronics and photonics.

Table 3: Industrial Applications

Application AreaPotential Use
Material ScienceDevelopment of conductive and fluorescent materials

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and benzylamino group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

Amino Group Modifications
Compound Name Substituent at Position 2 Key Features Biological Activity/Application References
Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate Benzylamino Lipophilic benzyl group enhances membrane permeability Potential anti-diabetic activity
Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate Cyclohexylamino Bulky cyclohexyl group may reduce metabolic degradation Under investigation
Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate Butylamino Aliphatic chain increases solubility; methyl at C4 alters steric effects Not reported
Ethyl 2-[(dimethylamino)methylene]amino-1,3-thiazole-5-carboxylate Dimethylaminomethylene amino Electron-donating groups may enhance binding to enzymatic targets Intermediate in drug synthesis
Phenyl Ring Modifications
Compound Name Substituent on Phenyl Ring Key Features Biological Activity/Application References
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 3-Formyl, 4-hydroxy Polar groups improve water solubility; critical intermediate for Febuxostat Xanthine oxidase inhibition
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-Fluoro, 3-methyl Electron-withdrawing fluorine enhances metabolic stability Preclinical studies
TEI-6720 (Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate) 4-Hydroxy Direct hydroxyl group facilitates hydrogen bonding Treatment of hyperuricemia

Pharmacological and Physicochemical Comparisons

  • Anti-Diabetic Potential: In neonatal NIDDM rats, a chlorobenzyl-substituted analogue (compound 135) demonstrated significant glucose-lowering activity, attributed to the electron-withdrawing chloro group enhancing target interaction . The benzylamino variant may exhibit similar effects but with altered pharmacokinetics due to its lipophilicity.
  • Xanthine Oxidase Inhibition: TEI-6720 (4-hydroxyphenyl analogue) directly inhibits xanthine oxidase, a mechanism likely shared by the 3-formyl-4-hydroxy derivative (Febuxostat intermediate) . The absence of polar groups in the benzylamino variant may reduce this activity.
  • Solubility and Stability: Hydrochloride salts (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride) improve aqueous solubility, a strategy used in drug formulation .

Biological Activity

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The compound is being investigated for its antimicrobial and anticancer properties, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to their active sites, effectively inhibiting substrate access. This mechanism is crucial for its potential anticancer and antimicrobial effects.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antimicrobial potency .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, indicating significant potency .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)
This compoundA-431 (epidermoid carcinoma)<10
Thiazole derivative XU251 (glioblastoma)1.61 ± 1.92
Thiazole derivative YWM793 (melanoma)1.98 ± 1.22

Study on Cancer Cell Lines

In a recent study, this compound was evaluated for its effects on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the modulation of Bcl-2 protein interactions. Molecular dynamics simulations revealed that the compound primarily interacts with hydrophobic regions of the target protein .

Xanthine Oxidase Inhibition

Another significant area of research involves the compound's potential as a xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in uric acid production; thus, inhibitors can be beneficial in treating gout and hyperuricemia. Preliminary assays suggest that this compound exhibits moderate inhibitory activity against xanthine oxidase .

Table 2: Xanthine Oxidase Inhibition Data

CompoundIC50 (µM)
This compoundModerate
Compound A3.6
Compound B8.1

Q & A

Q. What are the established synthetic routes for Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate, and how can purity be ensured?

The synthesis typically involves multi-step pathways starting with substituted thiazole precursors. A common method includes:

  • Step 1 : Condensation of ethyl 2-amino-1,3-thiazole-5-carboxylate with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in methanol/water mixtures) to introduce the benzylamino group .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .
    Key validation : Use HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm structural integrity.

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 113 K .
  • Structure refinement : SHELX software suite (SHELXL-2018 for refinement), achieving R-factor <0.06 .
    Key observations : The thiazole ring adopts a planar conformation, with the benzylamino group forming a dihedral angle of ~72° relative to the thiazole core, influencing molecular packing .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Anticancer screening : MTT assays against human tumor cell lines (e.g., prostate PC-3, breast MCF-7) at concentrations of 1–100 µM .
  • Antidiabetic potential : Streptozotocin (STZ)-induced diabetic rat models to measure glucose-lowering effects (dose range: 10–50 mg/kg) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products like N-alkylation byproducts?

Methodology :

  • Reagent optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Temperature control : Maintain reaction temperatures at 50–60°C to suppress competing pathways .
    Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates (e.g., m/z 263 [M+H]⁺ for the desired product) .

Q. How do structural modifications (e.g., halogenation or fluorination) impact biological activity?

Case study :

  • Chlorobenzyl vs. fluorophenoxy derivatives : Substituting the benzyl group with a 4-fluorophenoxyacetyl group (as in related compounds) enhances cytotoxicity in cancer cells (IC₅₀ reduced by ~40%) but reduces antidiabetic efficacy .
    Mechanistic insight : Fluorine’s electronegativity improves membrane permeability, while bulky substituents may hinder target binding .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Experimental design :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes to identify degradation pathways (e.g., ester hydrolysis) .
    Example : Ethyl ester hydrolysis to the carboxylic acid derivative may reduce activity, necessitating prodrug strategies .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding assays?

Resolution strategy :

  • Docking parameters : Use flexible ligand docking (e.g., AutoDock Vina) with explicit water molecules to account for solvation effects .
  • Experimental validation : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for targets like cyclooxygenase-2 (COX-2) .
    Case study : A docking-predicted IC₅₀ of 5 µM for COX-2 inhibition may align poorly with SPR-derived KD values due to overlooked allosteric binding sites .

Methodological Tables

Q. Table 1: Synthesis Optimization Comparison

ParameterMethod A (K₂CO₃/MeOH) Method B (TBABr/CH₃CN)
Yield (%)6582
Purity (HPLC, %)9297
Reaction Time (h)2412

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